1,4-Bis(2-chloroethyl)benzene
Overview
Description
1,4-Bis(2-chloroethyl)benzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where two chlorine atoms are attached to the ethyl groups at the para positions of the benzene ring. This compound is known for its applications in organic synthesis and industrial processes .
Preparation Methods
1,4-Bis(2-chloroethyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of benzene with 1,2-dichloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of this compound .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
1,4-Bis(2-chloroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of 1,4-bis(2-hydroxyethyl)benzene.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
1,4-Bis(2-chloroethyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is utilized in the production of specialty polymers and resins.
Material Science: It is employed in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-chloroethyl)benzene involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is primarily due to the electron-withdrawing nature of the chlorine atoms, which makes the carbon atoms in the ethyl groups more electrophilic .
Comparison with Similar Compounds
1,4-Bis(2-chloroethyl)benzene can be compared with other similar compounds, such as:
1,2-Bis(2-chloroethyl)benzene: This compound has chlorine atoms attached to the ethyl groups at the ortho positions of the benzene ring.
1,4-Bis(chloromethyl)benzene: In this compound, the chlorine atoms are directly attached to the benzene ring via methylene groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1,4-bis(2-chloroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMHFGIZPKYWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372757 | |
Record name | 1,4-bis(2-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7379-84-2 | |
Record name | 1,4-bis(2-chloroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(2-chloroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.